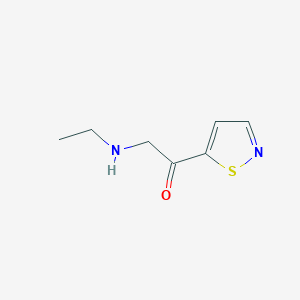
2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is an organic compound that features both an ethylamino group and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioamides.
Introduction of the Ethylamino Group: This step might involve the reaction of the thiazole intermediate with ethylamine under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazole ring or the ethylamino group.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The thiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The thiazole ring could play a crucial role in binding to the target site, while the ethylamino group might influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one
- 2-(Propylamino)-1-(1,2-thiazol-5-yl)ethan-1-one
- 2-(Ethylamino)-1-(1,3-thiazol-5-yl)ethan-1-one
Uniqueness
2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is unique due to the specific positioning of the ethylamino group and the thiazole ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(ethylamino)-1-(1,2-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-2-8-5-6(10)7-3-4-9-11-7/h3-4,8H,2,5H2,1H3 |
InChI Key |
GHPIDZXCKWNLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CC=NS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13160390.png)
![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
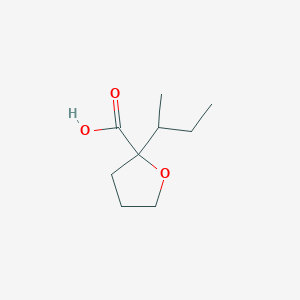
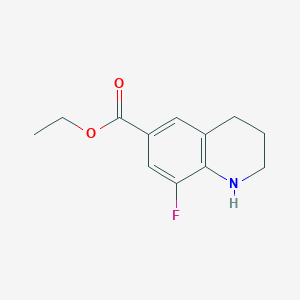

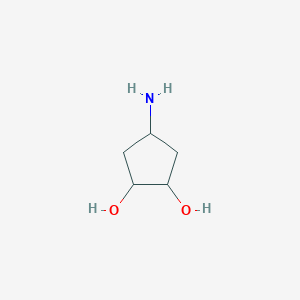
![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)

![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)
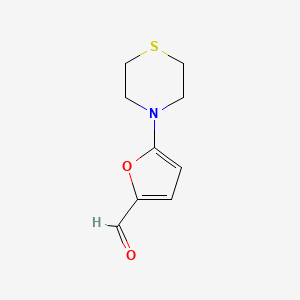



![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)
